molecular formula C22H28N2O10 B8115801 Ald-benzoylamide-PEG4-CH2 NHS ester

Ald-benzoylamide-PEG4-CH2 NHS ester

Cat. No.: B8115801
M. Wt: 480.5 g/mol
InChI Key: FHPSJOUDRRXEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-benzoylamide-PEG4-CH2 NHS ester is a chemical compound commonly used in pharmaceutical research and development for its ability to modify proteins and other biomolecules. It belongs to the class of NHS esters, which are reactive intermediates used to covalently link amine-containing biomolecules with other functional groups. The compound features a polyethylene glycol (PEG) linker, which enhances its solubility in aqueous environments and reduces potential immunogenicity. The benzoylamide group offers a stable and easily cleavable linkage for the covalent attachment of the NHS ester to biomolecules .

Preparation Methods

The synthesis of Ald-benzoylamide-PEG4-CH2 NHS ester typically involves the following steps:

    Activation: The conversion of the PEGylated benzoylamide to an NHS ester.

The reaction conditions often include the use of organic solvents and catalysts to facilitate the PEGylation and activation processes. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Ald-benzoylamide-PEG4-CH2 NHS ester undergoes several types of chemical reactions:

    Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

    Hydrolysis: The NHS ester can hydrolyze in aqueous environments, leading to the formation of the corresponding carboxylic acid.

    Conjugation Reactions: The compound can be used to conjugate various functional groups, such as fluorescent dyes, biotin, and other PEG derivatives.

Common reagents used in these reactions include primary amines, water, and various catalysts. The major products formed from these reactions are amide-linked biomolecules and hydrolyzed carboxylic acids .

Scientific Research Applications

Ald-benzoylamide-PEG4-CH2 NHS ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ald-benzoylamide-PEG4-CH2 NHS ester involves the formation of stable amide bonds with primary amines on biomolecules. The NHS ester group reacts with the amine group, resulting in the covalent attachment of the PEGylated benzoylamide to the biomolecule. This modification enhances the solubility, stability, and pharmacokinetic properties of the biomolecule, facilitating its use in various applications .

Comparison with Similar Compounds

Ald-benzoylamide-PEG4-CH2 NHS ester can be compared with other similar compounds, such as:

  • Ald-benzoylamide-PEG2-CH2 NHS ester
  • Ald-benzoylamide-PEG3-CH2 NHS ester
  • Ald-benzyl-PEG-CH2 tBu-ester

These compounds share similar structures but differ in the length of the PEG linker or the functional groups attached. The unique structure of this compound, with its specific PEG linker length and benzoylamide group, provides distinct advantages in terms of solubility, stability, and ease of conjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O10/c25-15-17-1-3-18(4-2-17)22(29)23-7-8-30-9-10-31-11-12-32-13-14-33-16-21(28)34-24-19(26)5-6-20(24)27/h1-4,15H,5-14,16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPSJOUDRRXEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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